molecular formula C11H16N2O3S2 B1450845 4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1172931-63-3

4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B1450845
CAS No.: 1172931-63-3
M. Wt: 288.4 g/mol
InChI Key: MLPFGQJHLOKKQU-UHFFFAOYSA-N
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Description

4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure This compound features a thienylsulfonyl group attached to a spiro[45]decane framework, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further functionalization to introduce the thienylsulfonyl group . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally friendly reagents and solvents is crucial for sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the thienylsulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Scientific Research Applications

4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane stands out due to its specific combination of a thienylsulfonyl group and a spiro[45]decane framework

Properties

IUPAC Name

4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c14-18(15,10-2-1-9-17-10)13-7-8-16-11(13)3-5-12-6-4-11/h1-2,9,12H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPFGQJHLOKKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12N(CCO2)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 3
4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 4
4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 5
4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 6
4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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